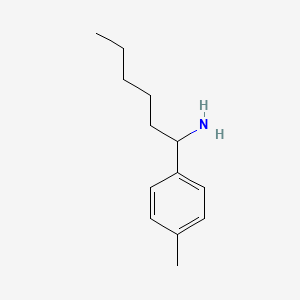
N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide hydrochloride is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an amino group, a methyl group, and a pyrazole ring attached to an acetamide backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-methylbenzoic acid and 1H-pyrazole.
Formation of Acyl Chloride: The 4-amino-2-methylbenzoic acid is first converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Acylation Reaction: The acyl chloride is then reacted with 1H-pyrazole in the presence of a base such as triethylamine (TEA) to form N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide.
Hydrochloride Formation: Finally, the acetamide is treated with hydrochloric acid (HCl) to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-amino-2-methylphenyl)-2-(1H-imidazol-1-yl)acetamide hydrochloride: Similar structure but with an imidazole ring instead of a pyrazole ring.
N-(4-amino-2-methylphenyl)-2-(1H-triazol-1-yl)acetamide hydrochloride: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide hydrochloride is unique due to its specific combination of functional groups and the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1193390-28-1 |
|---|---|
Molecular Formula |
C12H15ClN4O |
Molecular Weight |
266.73 g/mol |
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-pyrazol-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C12H14N4O.ClH/c1-9-7-10(13)3-4-11(9)15-12(17)8-16-6-2-5-14-16;/h2-7H,8,13H2,1H3,(H,15,17);1H |
InChI Key |
YAKAICAQPMTMEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)CN2C=CC=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


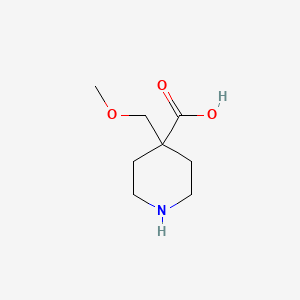
![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B13232182.png)
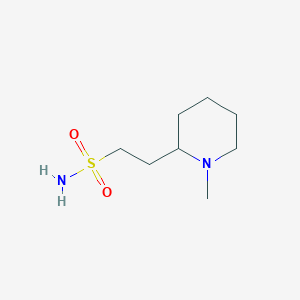

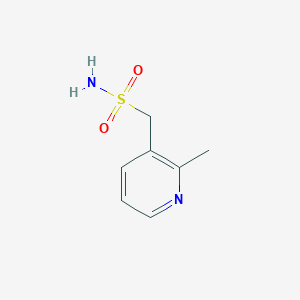
![N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine](/img/structure/B13232209.png)
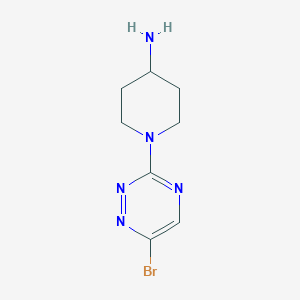
![[3-(Dimethylamino)propyl][1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13232221.png)

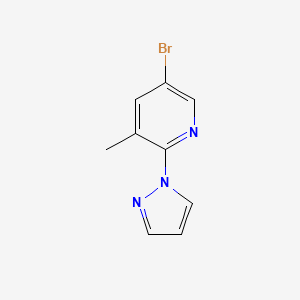
![{8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13232245.png)
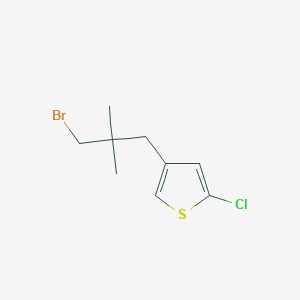
![4-[(2,3-Difluorophenyl)methyl]piperidine](/img/structure/B13232248.png)
